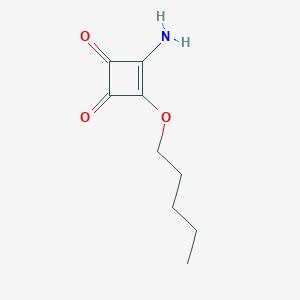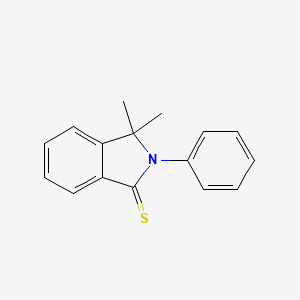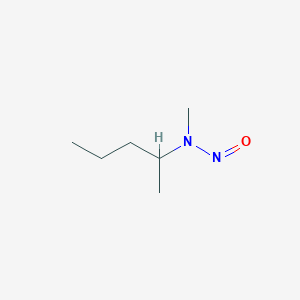
15,17,19,21-Hexatriacontatetrayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,17,19,21-Hexatriacontatetrayne is a complex organic compound with the molecular formula C36H58. It is characterized by the presence of multiple triple bonds, making it a member of the tetraacetylene family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,17,19,21-Hexatriacontatetrayne typically involves the polymerization of diacetylenic compounds. One common method is the γ-ray irradiated solid-state polymerization. This process involves exposing the precursor compounds to γ-rays, which induces polymerization and results in the formation of the desired tetraacetylene compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in polymer chemistry and solid-state reactions have made it possible to produce this compound on a larger scale for research and specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
15,17,19,21-Hexatriacontatetrayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various halogens and other substituents can be introduced using reagents like halogenating agents and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes .
Aplicaciones Científicas De Investigación
15,17,19,21-Hexatriacontatetrayne has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and molecular recognition.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 15,17,19,21-Hexatriacontatetrayne exerts its effects is primarily through its ability to undergo polymerization and form complex structures. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conjugated systems that exhibit unique electronic properties .
Comparación Con Compuestos Similares
15,17,19,21-Hexatriacontatetrayne can be compared with other similar compounds such as:
Hexatriacontane: A saturated hydrocarbon with the formula C36H74, lacking the triple bonds present in this compound.
Other Tetraacetylenes: Compounds with similar structures but different chain lengths or substituents, which can exhibit varying properties and reactivities.
The uniqueness of this compound lies in its specific arrangement of triple bonds and its ability to form highly conjugated polymeric structures .
Propiedades
Número CAS |
131755-24-3 |
|---|---|
Fórmula molecular |
C36H58 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
hexatriaconta-15,17,19,21-tetrayne |
InChI |
InChI=1S/C36H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
XFMUQXHMQMIJFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC#CC#CC#CC#CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)







![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)


